molecular formula C16H25ClN6S B6673982 N-[(1-ethylimidazol-2-yl)methyl]-N-(thiadiazol-4-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride

N-[(1-ethylimidazol-2-yl)methyl]-N-(thiadiazol-4-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride

Cat. No.: B6673982
M. Wt: 368.9 g/mol
InChI Key: AVVJSVQWSBHXHI-UHFFFAOYSA-N
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Description

N-[(1-ethylimidazol-2-yl)methyl]-N-(thiadiazol-4-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride is a complex organic compound that features a unique combination of heterocyclic structures. This compound contains an imidazole ring, a thiadiazole ring, and a spirocyclic amine, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-N-(thiadiazol-4-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6S.ClH/c1-2-21-8-7-18-15(21)11-22(10-13-12-23-20-19-13)14-9-16(14)3-5-17-6-4-16;/h7-8,12,14,17H,2-6,9-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVJSVQWSBHXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN(CC2=CSN=N2)C3CC34CCNCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylimidazol-2-yl)methyl]-N-(thiadiazol-4-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiadiazole intermediates, which are then coupled with the spirocyclic amine under specific reaction conditions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylimidazol-2-yl)methyl]-N-(thiadiazol-4-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The imidazole and thiadiazole rings can be oxidized under specific conditions, leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the nitrogen-containing rings, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-[(1-ethylimidazol-2-yl)methyl]-N-(thiadiazol-4-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules, it is used in the development of new materials and catalysts.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]-N-(thiadiazol-4-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thiadiazole rings can bind to active sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways, influencing biological processes and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with imidazole or thiadiazole rings, such as:

    Clemizole: An antihistaminic agent with an imidazole ring.

    Thiabendazole: An antihelmintic with a thiadiazole ring.

    Omeprazole: An antiulcer drug with an imidazole ring.

Uniqueness

What sets N-[(1-ethylimidazol-2-yl)methyl]-N-(thiadiazol-4-ylmethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride apart is its spirocyclic structure, which adds rigidity and unique spatial properties to the molecule. This can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.

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